

Technical Guide: Characterization of Brombuterol Hydrochloride Reference Standard

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Compound of Interest

Compound Name: *Brombuterol hydrochloride*

Cat. No.: *B587892*

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the characterization of a **Brombuterol Hydrochloride** reference standard. A reference standard is a highly purified and well-characterized compound essential for ensuring the identity, strength, quality, and purity of a drug substance through various analytical procedures.^[1] The integrity of reference standards is critical for registration applications, commercial releases, stability studies, and pharmacokinetic research.^[1]

Introduction to Brombuterol Hydrochloride

Brombuterol is a β_2 -adrenergic receptor (β_2 -AR) agonist.^[2] It is structurally and pharmacologically similar to other sympathomimetic amines like clenbuterol, and it is used to induce bronchodilation.^[2] Due to its properties, it has also been illicitly used as a feed additive to increase the muscle-to-fat ratio in livestock.^[2] A chemical reference standard for **Brombuterol Hydrochloride** is essential for analytical method validation, calibration of instruments like LC-MS/MS and GC-MS, and ensuring the traceability and reproducibility of analytical results in both pharmaceutical quality control and residue control testing.^[3]

Physicochemical Properties

The fundamental physicochemical properties of the **Brombuterol Hydrochloride** reference standard are summarized below. These data are crucial for its proper identification, handling, and use in analytical methods.

Property	Value	Source(s)
Formal Name	4-amino-3,5-dibromo- α -[(1,1-dimethylethyl)amino]methyl]-benzenemethanol, monohydrochloride	[2]
CAS Number	21912-49-2	[2][4]
Molecular Formula	C ₁₂ H ₁₈ Br ₂ N ₂ O • HCl	[2]
Molecular Weight	402.6 g/mol (as HCl salt)	[2]
Appearance	White to off-white solid/powder	[5][6]
Purity	≥95% to ≥98%	[2][5]
Melting Point	224-225 °C	[6]
Solubility	Soluble in DMSO and Methanol	[2]
UV λ _{max}	215 nm	[2]

Analytical Characterization Data

A comprehensive characterization is necessary to confirm the identity, structure, and purity of the reference standard. This involves a combination of spectroscopic, chromatographic, and thermal analysis techniques.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and confirm the identity of the compound.

Technique	Observation	Interpretation
¹ H-NMR	Conforms to structure	Confirms the proton environment of the molecule. [7]
Mass Spec. (MS)	Conforms to structure	Confirms the molecular weight and fragmentation pattern. [7]
Infrared (IR)	Conforms to structure	Confirms the presence of key functional groups.

Chromatographic Purity

Chromatographic techniques are employed to separate and quantify the main compound from any organic impurities, including process-related impurities and degradation products.[\[1\]](#)[\[8\]](#) High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[\[8\]](#)

Technique	Parameter	Result
HPLC-UV	Purity	≥98%
HPLC-UV	Related Substances / Impurities	Each impurity ≤ 0.1%

Thermal Analysis

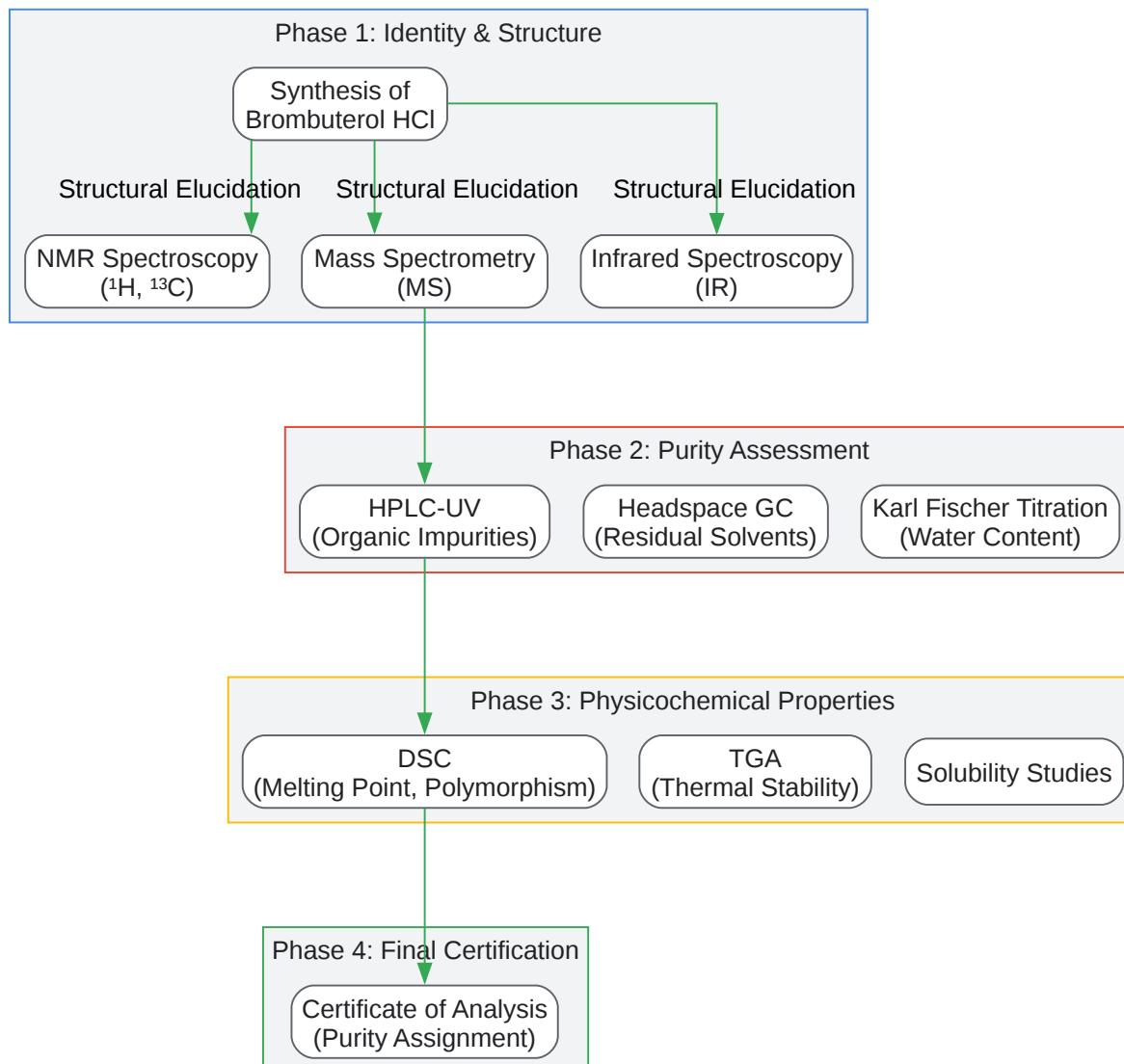
Thermal analysis provides information on properties like melting point, decomposition, and the presence of residual solvents or water.

Technique	Parameter	Result
DSC	Melting Endotherm	Onset at ~224 °C
TGA	Weight Loss	Minimal weight loss below decomposition temperature, indicating absence of significant solvent/water.
TGA	Decomposition	Onset of decomposition post-melting.

Experimental Workflows and Methodologies

Reference Standard Characterization Workflow

The qualification of a chemical reference standard follows a logical workflow to establish its identity, purity, and potency. The process begins with structural confirmation, followed by purity assessment and the determination of other critical physicochemical properties.

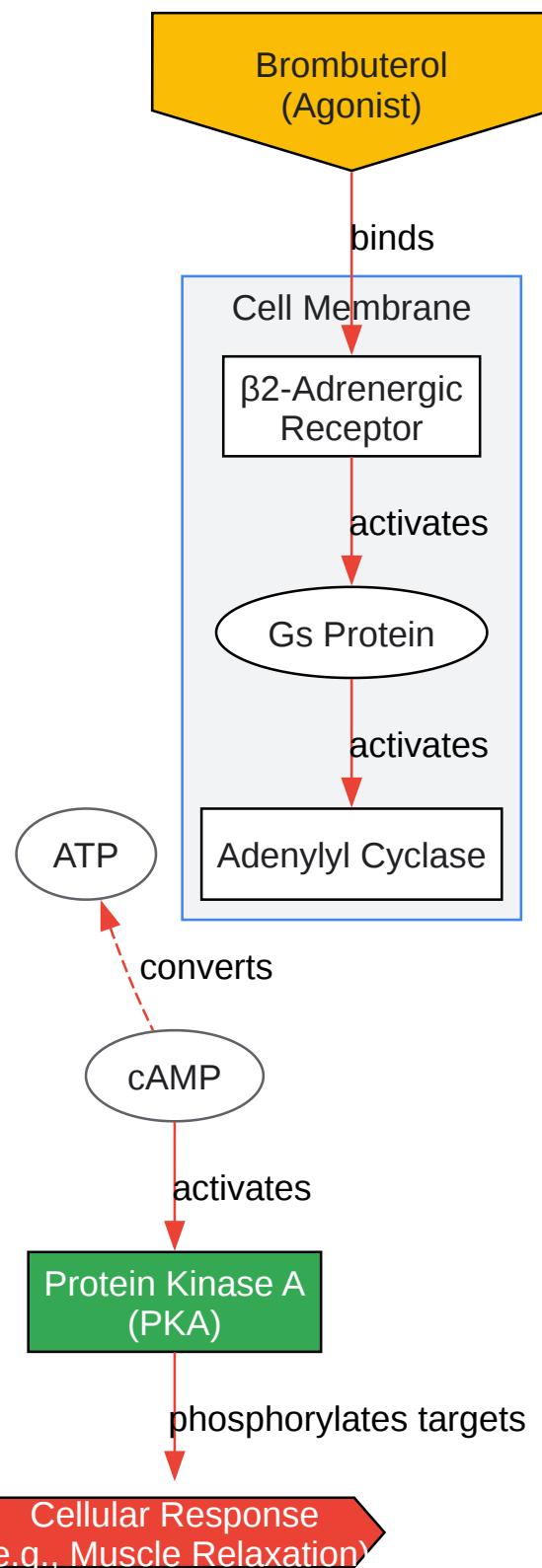


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Caption: Workflow for the characterization of a chemical reference standard.

β2-Adrenergic Receptor Signaling Pathway

As a β 2-AR agonist, Brombuterol initiates a well-defined intracellular signaling cascade upon binding to its receptor, leading to physiological responses such as smooth muscle relaxation.



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Caption: Simplified β_2 -adrenergic receptor signaling pathway.

Detailed Experimental Protocols

The following are representative protocols for the key analytical techniques used in the characterization of **Brombuterol Hydrochloride**.

High-Performance Liquid Chromatography (HPLC) for Purity

- Objective: To determine the purity of **Brombuterol Hydrochloride** and quantify any related substances.
- Instrumentation: HPLC system with UV-Vis Detector.
- Chromatographic Conditions:
 - Column: C18, 4.6 mm x 250 mm, 5 μ m particle size.
 - Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0), with the exact ratio determined during method development.[\[9\]](#) A gradient elution may be used to resolve all impurities.
 - Flow Rate: 1.0 mL/min.[\[9\]](#)
 - Column Temperature: 30 °C.
 - Detection Wavelength: 220 nm.[\[9\]](#)
 - Injection Volume: 10 μ L.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the **Brombuterol Hydrochloride** reference standard.
 - Dissolve in and dilute to 100 mL with the mobile phase to create a stock solution.
 - Further dilute as necessary to achieve a final concentration suitable for analysis (e.g., 0.1 mg/mL).

- Procedure:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject a blank (mobile phase), followed by the sample solution.
 - Record the chromatogram for a sufficient time to allow all potential impurities to elute.
- Calculation: Purity is calculated using the area percent method, where the area of the main Brombuterol peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

- Objective: To confirm the molecular weight of Brombuterol and its fragmentation pattern, thereby verifying its identity.
- Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS), often with an electrospray ionization (ESI) source.
- Procedure:
 - A diluted solution of the sample is introduced into the MS, typically via direct infusion or through an LC system.
 - The sample is ionized in the ESI source (positive ion mode is common for amines).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Expected Results: The analysis should show a prominent ion corresponding to the protonated molecule $[M+H]^+$ of the Brombuterol free base ($C_{12}H_{18}Br_2N_2O$). The isotopic pattern characteristic of two bromine atoms should also be clearly visible.

Nuclear Magnetic Resonance (1H -NMR) for Structural Elucidation

- Objective: To provide an unambiguous confirmation of the chemical structure of **Brombuterol Hydrochloride**.

- Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the substance in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
- Procedure:
 - Acquire a standard one-dimensional proton (¹H) NMR spectrum.
 - Integrate the signals and determine their chemical shifts (ppm) and coupling patterns.
- Data Interpretation: The resulting spectrum is compared against the expected chemical structure. The chemical shifts, integration values, and splitting patterns of the aromatic, aliphatic, and amine protons must be consistent with the structure of Brombuterol.

Simultaneous TGA-DSC Thermal Analysis

- Objective: To assess the thermal stability, melting behavior, and presence of volatile components (water/solvents) in the reference standard.[10][11]
- Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.[10]
- Procedure:
 - Accurately weigh 5-10 mg of the **Brombuterol Hydrochloride** standard into an appropriate pan (e.g., alumina or aluminum).[10]
 - Place the sample in the instrument furnace.
 - Heat the sample under a controlled atmosphere (e.g., dry nitrogen at 30 mL/min) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 350 °C). [10]
- Data Interpretation:
 - TGA Curve: Plots weight loss versus temperature. Significant weight loss before the decomposition point may indicate the presence of water or residual solvents.[12] The

decomposition temperature indicates the thermal stability of the compound.

- DSC Curve: Plots heat flow versus temperature. An endothermic peak will correspond to the melting of the substance.[12] The peak temperature and onset are recorded. Other transitions, such as polymorphic transformations, could also be detected.[13]

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